2-(2,6-dioxopiperidin-1-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 8 and an 11-oxo moiety. The structural complexity suggests applications in targeting proteins or enzymes requiring multivalent binding, such as kinases or epigenetic regulators. However, direct bioactivity data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-13-5-7-18-16(11-13)22-21(27)15-12-14(6-8-17(15)30-18)23-31(28,29)10-9-24-19(25)3-2-4-20(24)26/h5-8,11-12,23H,2-4,9-10H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRTEMMJQZNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CCN4C(=O)CCCC4=O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,6-dioxopiperidin-1-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a compound with potential therapeutic applications. Its molecular formula is C21H21N3O6S, and it has garnered interest due to its biological activity, particularly in inhibiting tumor necrosis factor alpha (TNF-α) and modulating cellular pathways associated with cancer proliferation.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O6S |
| Molecular Weight | 443.47 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents |
The compound exhibits its biological activity primarily through the modulation of TNF-α levels. TNF-α is a pro-inflammatory cytokine involved in systemic inflammation and is implicated in various diseases, including cancer and autoimmune disorders. Research indicates that this compound can significantly reduce TNF-α levels in stimulated human peripheral blood mononuclear cells (PBMCs) .
Key Findings from Research Studies
-
Antiproliferative Activity :
- Compound 10a (related to the target compound) showed potent antiproliferative effects against multiple myeloma cell lines such as NCI-H929 and U2932, with IC50 values of 2.25 µM and 5.86 µM respectively .
- The compound demonstrated comparable efficacy to lenalidomide, a known treatment for multiple myeloma.
- TNF-α Inhibition :
- Cell Cycle Arrest :
- Apoptosis Induction :
Case Studies
A case study involving the application of this compound in a therapeutic context demonstrated its potential as an immunomodulatory agent. The study highlighted the following outcomes:
- Patient Response : Patients treated with formulations containing similar compounds exhibited reduced inflammatory markers and improved clinical outcomes.
- Safety Profile : Minimal toxicity was reported at therapeutic concentrations, suggesting a favorable safety profile for further development.
Scientific Research Applications
Scientific Research Applications of 2-(2,6-dioxopiperidin-1-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
This compound is a chemical compound with the molecular formula C21H21N3O6S and a molecular weight of 443.47 g/mol. It is soluble in organic solvents and has a purity of ≥95%. This compound has potential therapeutic applications, particularly in modulating tumor necrosis factor alpha (TNF-α) and cellular pathways associated with cancer proliferation.
The compound primarily exhibits its biological activity by modulating TNF-α levels. TNF-α is a pro-inflammatory cytokine involved in systemic inflammation and is implicated in various diseases, including cancer and autoimmune disorders. Research indicates that this compound can significantly reduce TNF-α levels in stimulated human peripheral blood mononuclear cells (PBMCs).
Key Findings from Research Studies
Research studies have provided key findings related to the antiproliferative activity, TNF-α inhibition, cell cycle arrest, and apoptosis induction of this compound.
Antiproliferative Activity
A related compound, 10a , showed potent antiproliferative effects against multiple myeloma cell lines such as NCI-H929 and U2932, with IC50 values of 2.25 µM and 5.86 µM, respectively. The compound demonstrated comparable efficacy to lenalidomide, a known treatment for multiple myeloma.
TNF-α Inhibition
this compound is a compound with potential therapeutic applications, and it has garnered interest due to its biological activity, particularly in inhibiting tumor necrosis factor alpha (TNF-α).
Cell Cycle Arrest
Further research is needed to determine whether this compound induces cell cycle arrest.
Apoptosis Induction
Further research is needed to determine whether this compound induces apoptosis.
Case Studies
Case studies have demonstrated the potential of this compound as an immunomodulatory agent.
Patients treated with formulations containing similar compounds exhibited reduced inflammatory markers and improved clinical outcomes. Minimal toxicity was reported at therapeutic concentrations, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications: Oxazepine vs. Thiazepine
- Compound A : 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide ()
- Core : Dibenzo[b,f][1,4]thiazepine (sulfur atom in the heterocycle).
- Key Differences :
- Synthetic yield for Compound A was low (9%), indicating challenges in thiazepine synthesis.
Bioactivity: Demonstrated D2 dopamine receptor antagonism, suggesting heterocycle modifications influence receptor selectivity .
Target Compound :
- The oxazepine core may improve metabolic stability due to reduced susceptibility to oxidative degradation compared to thiazepine.
Substituent Variations on the Oxazepine Core
- Compound B : N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide ()
- Substituents : Trifluoromethylbenzamide group.
- Key Differences :
- The trifluoromethyl group enhances lipophilicity (logP) and may improve blood-brain barrier penetration.
- Benzamide vs.
Compound C : 1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide ()
- Substituents : Chlorophenyl and dual methyl groups.
- Key Differences :
- Chlorophenyl increases molecular weight (442.9 g/mol) and may confer halogen-bonding interactions.
- Dual methyl groups at positions 8 and 10 could sterically hinder binding to flat protein surfaces compared to the target compound’s single methyl group .
Side Chain Modifications
- Compared to Compound C’s methanesulfonamide, this moiety adds conformational rigidity and hydrogen-bonding capacity.
Comparative Data Table
Research Implications and Limitations
- Bioactivity Gaps: No direct data exist for the target compound, necessitating in vitro assays to validate hypothesized mechanisms (e.g., kinase inhibition or immunomodulation).
- Structural Insights : The dioxopiperidine-sulfonamide combination is unique and warrants exploration in proteolysis-targeting chimeras (PROTACs) or molecular glues .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?
Answer:
The synthesis of this complex heterocyclic compound involves multi-step organic reactions. Key steps include:
- Friedel-Crafts Cyclization : To construct the dibenzo[1,4]oxazepinone core, adapt methods from analogous dibenzoxepin syntheses, where acid chlorides are cyclized in dry 1,2-dichloroethane under anhydrous conditions .
- Sulfonamide Coupling : React the intermediate 8-methyl-11-oxo-dibenzo[1,4]oxazepin derivative with 2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
- Purification : Use flash chromatography (as in ) with gradients of ethyl acetate/hexanes to isolate the product. Confirm purity via HPLC (≥95%) and characterize using , , and high-resolution mass spectrometry (HRMS) .
Basic: What analytical techniques are critical for structural elucidation and impurity profiling?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (210–280 nm) to assess purity and detect impurities. Compare retention times against synthetic intermediates (e.g., unreacted starting materials) .
- Spectroscopy :
- : Identify aromatic protons (δ 6.8–8.2 ppm), sulfonamide NH (δ ~10 ppm), and piperidinone carbonyl signals (δ ~170 ppm in ).
- FT-IR: Confirm sulfonamide (S=O stretch at ~1350–1150 cm) and ketone (C=O at ~1680 cm) groups.
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] and rule out adducts or degradation products .
Advanced: How can computational models like Adapt-cMolGPT optimize target-specific derivative design?
Answer:
- Adapter-Based Fine-Tuning : Train generative models (e.g., Adapt-cMolGPT) on datasets of known proteolysis-targeting chimeras (PROTACs) or kinase inhibitors to bias generation toward derivatives with improved binding to specific targets (e.g., E3 ligases). Validate generated structures using molecular docking (AutoDock Vina) and MD simulations .
- Property Prediction : Use QSAR models to prioritize derivatives with optimal logP (2–5), polar surface area (<140 Å), and synthetic accessibility scores. Cross-reference with toxicity predictors (e.g., ProTox-II) to eliminate candidates with hepatotoxicity risks .
Advanced: How to design experiments assessing environmental fate and bioaccumulation potential?
Answer:
- Physicochemical Properties : Measure solubility (shake-flask method), logP (octanol-water partitioning), and hydrolysis rates at pH 4–9 (40°C, 7 days) to predict environmental mobility .
- Microcosm Studies : Use soil/water systems spiked with the compound (1–100 ppm) under controlled light/temperature. Monitor degradation via LC-MS/MS and identify metabolites (e.g., piperidinone ring cleavage products) .
- Bioaccumulation Assays : Expose aquatic organisms (e.g., Daphnia magna) to sublethal concentrations (EC/10) for 28 days. Quantify tissue accumulation using -labeled compound and assess trophic transfer potential .
Advanced: What experimental designs resolve contradictions in pharmacological data across in vitro and in vivo models?
Answer:
- Split-Split Plot Design : Adapt methods from agricultural trials () to test variables like dosage (0.1–10 µM in vitro vs. 10–100 mg/kg in vivo), exposure duration, and metabolic differences. Use four replicates per group and analyze outcomes (e.g., tumor size, biomarker levels) via ANOVA with Tukey’s post hoc test .
- Interspecies Pharmacokinetics : Compare hepatic microsome stability (human vs. rodent) and plasma protein binding (equilibrium dialysis) to explain efficacy gaps. Incorporate PBPK modeling to predict in vivo behavior from in vitro ADME data .
Advanced: How to address variability in mechanism-of-action studies across cell lines?
Answer:
- CRISPR Screening : Knock out putative targets (e.g., ubiquitin ligases) in resistant cell lines to confirm on-/off-target effects. Use isogenic pairs (wild-type vs. knockout) in proliferation assays (CellTiter-Glo) .
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells (IC dose, 24–72 hrs). Apply pathway enrichment analysis (GSEA) to identify conserved signaling disruptions (e.g., NF-κB, apoptosis pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
